molecular formula C22H27N3O5 B3724904 4-(2-hydroxy-3-morpholin-4-ylpropoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide

4-(2-hydroxy-3-morpholin-4-ylpropoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide

Cat. No.: B3724904
M. Wt: 413.5 g/mol
InChI Key: SVOBHJJOYUYBNA-XQNSMLJCSA-N
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Description

4-(2-hydroxy-3-morpholin-4-ylpropoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a morpholine ring, a hydroxyphenyl group, and a benzamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-3-morpholin-4-ylpropoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide typically involves multiple steps, including the formation of the morpholine ring, the attachment of the hydroxyphenyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include morpholine, hydroxybenzaldehyde, and benzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxy-3-morpholin-4-ylpropoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the imine group can produce amines.

Scientific Research Applications

4-(2-hydroxy-3-morpholin-4-ylpropoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-3-morpholin-4-ylpropoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxy-3-morpholin-4-ylpropoxy)benzeneboronic acid
  • 4-((2,4-dichlorophenyl)aminio)-6-methoxy-7-(3-morpholin-4-ylpropoxy)-3-quinolinecarbonitrile

Uniqueness

4-(2-hydroxy-3-morpholin-4-ylpropoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-hydroxy-3-morpholin-4-ylpropoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-16(17-2-6-19(26)7-3-17)23-24-22(28)18-4-8-21(9-5-18)30-15-20(27)14-25-10-12-29-13-11-25/h2-9,20,26-27H,10-15H2,1H3,(H,24,28)/b23-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOBHJJOYUYBNA-XQNSMLJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O)/C3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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